2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+)
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Overview
Description
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) is a coordination compound that features a pyridine ligand substituted with a fluorobenzene group and coordinated to an iridium ion in the +3 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) typically involves the coordination of the pyridine ligand to the iridium ion. One common method is the reaction of iridium(III) chloride hydrate with the pyridine ligand in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) undergoes various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur at the iridium center, typically using reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions are common, where the pyridine ligand can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, hydrazine; often in ethanol or methanol.
Substitution: Various ligands such as phosphines or amines; reactions are usually carried out in polar solvents like acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(IV) complexes, while reduction reactions can produce iridium(I) species .
Scientific Research Applications
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation and C-H activation reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) involves its ability to coordinate to various substrates and facilitate chemical transformations. The iridium center can undergo redox changes, allowing it to participate in electron transfer processes. Additionally, the compound can activate C-H bonds, enabling functionalization of organic molecules .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+): Similar structure but with additional fluorine substituents, which can alter its reactivity and applications.
2-(4-chlorobenzene-6-id-1-yl)pyridine;iridium(3+): Chlorine substituent instead of fluorine, leading to different electronic properties and reactivity.
2-(4-methylbenzene-6-id-1-yl)pyridine;iridium(3+): Methyl group instead of fluorine, affecting the steric and electronic environment around the iridium center.
Uniqueness
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) is unique due to the presence of the fluorine substituent, which can enhance its stability and reactivity compared to similar compounds. The fluorine atom can also influence the electronic properties of the compound, making it suitable for specific applications in catalysis and materials science .
Properties
IUPAC Name |
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H7FN.Ir/c3*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h3*1-4,6-8H;/q3*-1;+3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBLNIAOTYJLBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.[Ir+3] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H21F3IrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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